Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H26N2O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methylamine. The process can be summarized as follows:
Starting Material: Piperidine derivative.
Reagents: Tert-butyl chloroformate and methylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methylamino group allows for specific interactions in biological systems, making it valuable in medicinal chemistry and drug development.
Biological Activity
Tert-butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the compound's biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₃₁N₂O₂, with a molecular weight of approximately 271.42 g/mol. The compound features a tert-butyl group, a piperidine ring, and a methylamino substituent, which contribute to its biological activity.
Target Interactions:
- Enzyme Modulation: This compound can act as a substrate or inhibitor for various enzymes, influencing their catalytic activity by binding to active sites or altering conformations.
- Cell Signaling Pathways: It affects cellular functions by modulating signaling pathways, which can lead to changes in gene expression and metabolic processes.
Biochemical Pathways:
- Piperazine derivatives like this compound are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and polar nitrogen atoms. This interaction is crucial for their activity in various biochemical pathways.
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties:
- Absorption: The compound can cross cell membranes through passive diffusion or active transport mechanisms, enhancing its bioavailability.
- Metabolism: Initial studies suggest that similar compounds may undergo rapid metabolism in human liver microsomes, impacting their half-life and efficacy .
Antimicrobial Properties
Research indicates that piperazine derivatives possess significant antibacterial activities. This compound has shown promise against various bacterial strains, making it a candidate for further exploration in antimicrobial therapies.
Central Nervous System Effects
The methylamino group enhances the ability of this compound to penetrate the blood-brain barrier (BBB), suggesting potential applications in treating neurological disorders. Compounds with similar structures have demonstrated analgesic and anti-inflammatory effects, indicating that this derivative might also influence pain perception and mood regulation .
Structure-Activity Relationship (SAR)
A comparative analysis of related compounds reveals distinct biological activities based on structural modifications. For instance:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Tert-butyl 4-(2-aminoethyl)piperidine-1-carboxylate | C₁₄H₃₁N₂O₂ | Lacks ethyl substitution | Analgesic properties |
This compound | C₁₄H₃₁N₂O₂ | Methyl group instead of ethyl | CNS stimulant effects |
Tert-butyl 4-{methyl[2-(pyridin-2-yl)ethyl]amino}piperidine-1-carboxylate | C₁₄H₃₁N₂O₂ | Contains a pyridinic moiety | Antidepressant activity |
Case Studies
Several studies have evaluated the biological activity of piperazine derivatives. For example:
- A study demonstrated that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines while showing minimal toxicity on normal cells, highlighting their potential as chemotherapeutic agents .
- Another investigation focused on the modulation of dopaminergic systems by piperazine derivatives, revealing their potential in treating conditions like schizophrenia and depression due to their receptor-binding capabilities .
Properties
IUPAC Name |
tert-butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-6-11(7-10-15)5-8-14-4/h11,14H,5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWONGOVVNXTDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676523 | |
Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
896103-62-1 | |
Record name | tert-Butyl 4-[2-(methylamino)ethyl]piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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